molecular formula C8H9F3N2O2 B2897904 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid CAS No. 1542128-92-6

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid

Cat. No.: B2897904
CAS No.: 1542128-92-6
M. Wt: 222.167
InChI Key: NRFGXKHNYRKRNX-UHFFFAOYSA-N
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Description

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid is a chemical building block of interest in pharmaceutical and agrochemical research. It features a propanoic acid chain attached to a 1-methyl-5-(trifluoromethyl)-1H-pyrazole core, a scaffold recognized for its significant role in modern drug discovery . The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry, as it can profoundly influence a compound's properties by enhancing lipophilicity, metabolic stability, and binding affinity to biological targets . The trifluoromethylpyrazole moiety is a privileged structure in bioactive compounds, famously exemplified by drugs like Celecoxib, a selective COX-2 inhibitor . This structural motif is associated with a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects, making it a valuable template for developing new therapeutic agents . As such, this compound serves as a versatile intermediate for the synthesis and optimization of novel active molecules. It is particularly useful for researchers exploring structure-activity relationships (SAR) in metalloprotease inhibitor development , investigating charge-transfer complexes for material science applications , and designing new candidates for the treatment of neurocognitive and inflammatory diseases . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-4(7(14)15)5-3-12-13(2)6(5)8(9,10)11/h3-4H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFGXKHNYRKRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N(N=C1)C)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with appropriate reagents. One common method includes the esterification of the carboxylic acid followed by hydrolysis to yield the desired propanoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole exhibit significant antimicrobial properties. A study demonstrated that related triazole compounds showed potent activity against a range of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The introduction of the adamantyl moiety enhances the interaction of these compounds with microbial membranes.

Anti-inflammatory Properties

In addition to antimicrobial effects, compounds containing the triazole structure have been reported to possess anti-inflammatory activities. For instance, studies have shown that adamantane derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production in LPS-challenged cells . This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Recent investigations into adamantyl derivatives have revealed neuroprotective properties. For example, certain substituted adamantyl phthalimidines demonstrated significant reductions in nitrite levels and inflammatory markers in neuronal cell models . This opens avenues for developing treatments for neurodegenerative conditions.

Material Science Applications

Polymer Chemistry

The unique structure of 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole also makes it a candidate for use in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to the rigid adamantane structure . This is particularly relevant in creating advanced materials with specific performance characteristics.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Candida albicans and various bacteria; enhanced membrane interaction due to adamantyl group .
Study 2Anti-inflammatory EffectsShowed reduction in TNF-α and nitric oxide production in LPS-challenged cells; potential for treating inflammatory diseases .
Study 3Polymer ApplicationsHighlighted improved mechanical properties in polymer blends incorporating adamantane derivatives; suitable for high-performance materials .

Mechanism of Action

The mechanism of action of 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

Uniqueness

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid is unique due to its specific structural features, such as the trifluoromethyl group and the propanoic acid moiety. These features confer distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid is a pyrazole derivative notable for its unique trifluoromethyl group, which enhances its chemical stability and biological activity. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and agrochemicals. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H9F3N2O2
  • Molecular Weight : 222.16 g/mol
  • IUPAC Name : this compound

The presence of the trifluoromethyl group is crucial as it influences the compound's lipophilicity and metabolic stability, potentially enhancing its interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The compound's structure allows it to selectively bind to various enzymes, which may lead to therapeutic applications in treating diseases associated with enzyme dysfunction.

Receptor Modulation

The compound has been investigated for its ability to modulate receptor activity. The binding affinity of the trifluoromethyl group enhances interactions with specific receptors, influencing pathways related to inflammation and other disease mechanisms.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The trifluoromethyl moiety increases binding affinity to target enzymes and receptors.
  • Selectivity : The unique arrangement of functional groups allows for selective interactions with molecular targets, potentially leading to reduced side effects compared to non-fluorinated analogs .

Case Studies

Several studies have explored the biological activity of this compound:

  • Inhibition of Cyclin-dependent Kinases (CDKs) :
    A study aimed at developing CDK inhibitors found that derivatives of pyrazole, including this compound, showed promising results in inhibiting CDK1 activity, which is crucial for cell cycle regulation .
  • Anti-inflammatory Activity :
    Research has indicated that compounds similar to this compound possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .
  • Pharmacological Studies :
    Investigations into the pharmacological profiles of pyrazole derivatives have highlighted their diverse biological activities, including antimicrobial and anti-cancer properties. The unique structural features of this compound may contribute to these effects .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acidC8H9F3N2O2Different positioning of trifluoromethyl group
2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acidC8H8BrF3N2O2Contains bromine instead of methyl group
2-[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acidC8H9F3N2O2Variation in nitrogen positioning

This table illustrates how structural variations impact the biological activity and potential applications of related compounds.

Q & A

Basic: What synthetic strategies are employed to prepare 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid, and how do reaction conditions impact yield?

Methodological Answer:
Synthesis typically involves:

Pyrazole Ring Formation: Cyclocondensation of hydrazines with β-keto esters or trifluoromethyl ketones.

Alkylation/Carboxylation: Introduction of the propanoic acid moiety via ester intermediates, followed by hydrolysis. For example, ethyl ester derivatives of structurally similar compounds (e.g., thiazole-propanoates) are hydrolyzed using t-BuOK in THF/water (2:1) under reflux for 24 hours, yielding 75–80% pure product after acidification .
Key Factors:

  • Solvent Polarity: THF/water mixtures enhance hydrolysis efficiency by balancing solubility and reactivity.
  • Base Strength: Strong bases (e.g., t-BuOK) accelerate ester cleavage but may require neutralization to isolate the carboxylic acid .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
A multi-technique approach is used:

Spectroscopy:

  • 1H/13C NMR: Identifies proton environments (e.g., trifluoromethyl group at δ ~110 ppm in 13C NMR) and carbon frameworks.
  • IR Spectroscopy: Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyrazole ring vibrations (C-N stretches at 1500–1600 cm⁻¹) .

Elemental Analysis: Validates stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical values) .

X-ray Crystallography: Resolves stereochemistry, as demonstrated for methyl pyrazole-propanoate derivatives .

Advanced: How can contradictions in biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Methodological Answer:
Discrepancies arise from:

  • Assay Variability: Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies).
  • Concentration Effects: Dose-dependent activity (e.g., IC50 ranges from 10–50 μM in cytotoxicity assays).
    Strategies:
  • Standardization: Follow CLSI guidelines for antimicrobial testing or use TNF-α inhibition assays for anti-inflammatory studies.
  • SAR Analysis: Correlate substituent effects (e.g., trifluoromethyl enhances lipophilicity) with activity trends .

Advanced: What computational methods predict target interactions for this compound?

Methodological Answer:

Molecular Docking: Tools like AutoDock Vina simulate binding poses with enzymes (e.g., COX-2 for anti-inflammatory activity). The trifluoromethyl group shows hydrophobic interactions with active-site residues .

MD Simulations: Assess binding stability over 100-ns trajectories using GROMACS . For example, pyrazole derivatives exhibit stable hydrogen bonds with catalytic serine residues in target proteins .

QSAR Models: Relate electronic properties (e.g., HOMO-LUMO gaps) to activity, validated for thiazole-propanoic acid analogs .

Basic: How do solubility and stability profiles influence experimental design?

Methodological Answer:

  • Solubility: The carboxylic acid group confers pH-dependent solubility (soluble in alkaline buffers, pH >6). Use DMSO for stock solutions (50 mM) and dilute in PBS for assays .
  • Stability: Degradation occurs under strong acidic/alkaline conditions. Store at −20°C in inert atmospheres; monitor via HPLC (retention time shifts indicate decomposition) .

Advanced: What models evaluate pharmacokinetics (PK) and toxicity?

Methodological Answer:

  • In Vitro:
    • Hepatic Microsomes: Measure CYP450-mediated metabolism (t1/2 ~2–4 hours for similar compounds) .
    • Caco-2 Monolayers: Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .
  • In Vivo:
    • Rodent Models: Administer 10 mg/kg IV/orally to Sprague-Dawley rats; quantify plasma levels via LC-MS/MS. Bioavailability <30% suggests first-pass metabolism .
    • Toxicology: Acute toxicity studies (14-day OECD 423 guidelines) determine LD50 and organ-specific effects .

Advanced: How are regioselectivity challenges addressed during pyrazole functionalization?

Methodological Answer:

  • Directing Groups: Use electron-withdrawing substituents (e.g., trifluoromethyl) to guide electrophilic substitution to the C4 position of the pyrazole ring .
  • Cross-Coupling: Suzuki-Miyaura reactions with Pd catalysts selectively introduce aryl groups at the C5 position, as seen in analogs with >90% regioselectivity .

Basic: What chromatographic methods ensure purity for biological testing?

Methodological Answer:

  • HPLC: Reverse-phase C18 columns (5 μm, 4.6 × 250 mm) with acetonitrile/water (0.1% TFA) gradient (10→90% over 20 min). Purity >95% is required for in vitro assays .
  • LC-MS: Confirm molecular ion peaks ([M-H]⁻ at m/z 279 for the free acid) and detect impurities (e.g., ester byproducts at m/z 307) .

Advanced: Can this compound act as a prodrug? What derivatization strategies enhance bioavailability?

Methodological Answer:

  • Ester Prodrugs: Synthesize ethyl or PEGylated esters to mask the carboxylic acid, improving membrane permeability. Hydrolysis in plasma releases the active form .
  • Salt Formation: Sodium or lysine salts enhance aqueous solubility (e.g., solubility increases from 0.1 mg/mL to 5 mg/mL) .

Advanced: How is metabolic stability optimized during lead optimization?

Methodological Answer:

  • Deuterium Incorporation: Replace labile hydrogen atoms (e.g., α to carboxylic acid) with deuterium to reduce CYP450-mediated oxidation (t1/2 increases by 2-fold in microsomes) .
  • Structural Rigidity: Introduce methyl groups on the pyrazole ring to block oxidative metabolism, as validated in analogs with 50% lower clearance rates .

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